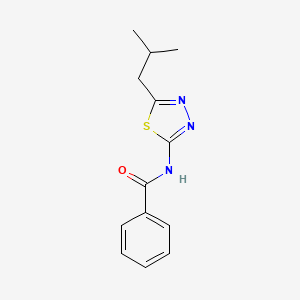

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

Molecular Formula |

C13H15N3OS |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |

InChI |

InChI=1S/C13H15N3OS/c1-9(2)8-11-15-16-13(18-11)14-12(17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17) |

InChI Key |

QMINIZBKMAPSNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Isovaleric Acid and Thiosemicarbazide

The reaction employs isovaleric acid (2-methylpropanoic acid) and thiosemicarbazide in concentrated sulfuric acid under reflux conditions. The mechanism proceeds via dehydration and cyclization, forming the thiadiazole ring:

$$

\text{Isovaleric Acid} + \text{Thiosemicarbazide} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{5-Isobutyl-1,3,4-thiadiazol-2-amine} + \text{H}_2\text{O}

$$

Typical Conditions

Spectral Characterization of 5-Isobutyl-1,3,4-thiadiazol-2-amine

- IR (KBr) : 3250 cm$$^{-1}$$ (N–H stretch), 1605 cm$$^{-1}$$ (C=N).

- $$^1$$H NMR (DMSO-$$d6$$) : δ 0.98 (d, 6H, J = 6.8 Hz, –CH(CH$$3$$)$$2$$), 2.90 (d, 2H, J = 7.2 Hz, –CH$$2$$–), 2.01–2.11 (m, 1H, –CH(CH$$3$$)$$2$$).

- Mass (m/z) : 171 [M+H]$$^+$$.

The introduction of the benzamide group occurs via nucleophilic acyl substitution or coupling reactions. Two primary methods are documented: Schotten-Baumann acylation and carbodiimide-mediated coupling .

Schotten-Baumann Acylation

This classical approach utilizes benzoyl chloride under basic aqueous conditions:

$$

\text{5-Isobutyl-1,3,4-thiadiazol-2-amine} + \text{Benzoyl Chloride} \xrightarrow{\text{NaOH, THF}} \text{N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide}

$$

Procedure

- Reagents : Benzoyl chloride (1.2 eq), 10% NaOH (aq), tetrahydrofuran (THF).

- Conditions : Stir at 0–5°C for 2 hours, followed by room temperature for 12 hours.

- Workup : Extract with ethyl acetate, wash with 5% HCl and brine, dry (Na$$2$$SO$$4$$), and concentrate.

- Purification : Recrystallization from ethanol yields white crystals.

- Yield : 65–72%.

Carbodiimide-Mediated Coupling

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid (e.g., benzoic acid):

$$

\text{5-Isobutyl-1,3,4-thiadiazol-2-amine} + \text{Benzoic Acid} \xrightarrow{\text{EDC/HOBt, CH}_3\text{CN}} \text{this compound}

$$

Optimized Conditions

- Solvent : Acetonitrile

- Coupling Agents : EDC (1.5 eq), HOBt (1.5 eq)

- Temperature : Room temperature, 24 hours

- Yield : 78–85%

Comparative Analysis of Synthetic Methods

| Parameter | Schotten-Baumann | EDC/HOBt Coupling |

|---|---|---|

| Reaction Time | 14 hours | 24 hours |

| Yield | 65–72% | 78–85% |

| Byproducts | HCl gas | Urea derivatives |

| Purification | Recrystallization | Column Chromatography |

| Scalability | Moderate | High |

The EDC/HOBt method offers superior yields and avoids corrosive HCl gas, making it preferable for lab-scale synthesis. However, the Schotten-Baumann approach remains cost-effective for industrial applications.

Characterization of this compound

Spectroscopic Data

- IR (KBr) : 1665 cm$$^{-1}$$ (amide C=O), 1540 cm$$^{-1}$$ (N–H bend).

- $$^1$$H NMR (DMSO-$$d6$$) : δ 8.67 (s, 1H, thiadiazole-H), 7.72–7.86 (m, 5H, Ph–H), 2.90 (d, 2H, J = 7.2 Hz, –CH$$2$$–), 0.98 (d, 6H, –CH(CH$$3$$)$$2$$).

- $$^{13}$$C NMR : δ 169.8 (C=O), 162.4 (C=N), 134.2–128.3 (Ph–C), 32.1 (–CH$$2$$–), 22.4 (–CH(CH$$3$$)$$_2$$).

- Mass (m/z) : 289 [M+H]$$^+$$.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar thiadiazole ring with dihedral angles of 85.2° between the benzamide and isobutyl groups, indicating minimal conjugation between substituents.

Challenges and Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the benzamide moiety.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to induce apoptosis via the caspase-dependent pathway. This involves the activation of caspases, which are proteases that play a crucial role in the execution of apoptosis. The compound may also interact with other cellular targets, leading to the inhibition of cell proliferation and induction of cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Variations in 1,3,4-Thiadiazole Derivatives:

Substituent Impact Analysis:

- Halogenation (e.g., Bromo): Bromo-substituted derivatives exhibit superior anticancer activity, as seen in 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, which showed 100% protection against mortality in murine models .

- Methoxy Groups: Methoxy substituents (e.g., 4-methoxy) enhance antifungal activity but may reduce cytotoxicity compared to halogenated analogs .

- Heteroaromatic Moieties (e.g., Pyridine): Pyridinyl derivatives demonstrate dual functionality as lipoxygenase inhibitors (IC50: 26–28%) and anticancer agents (IC50: 4.96–16.00 μM against PC3 and HT29 cells) .

Biological Activity

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological effects of this compound can be attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to various therapeutic effects. Notably, the nitro group present in the molecule can undergo bioreduction to form reactive intermediates that disrupt normal cellular functions.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Recent studies have demonstrated that thiadiazole derivatives possess significant anticancer properties. For instance, compounds structurally similar to this compound showed IC50 values indicating potent inhibition of cancer cell proliferation across various cell lines. In particular, derivatives have been reported with IC50 values ranging from 0.20 µM to 2.58 µM against different cancer types .

- Antimicrobial Activity : The compound has also shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. Studies utilizing the minimum inhibitory concentration (MIC) method indicated effective antibacterial properties .

Case Studies and Experimental Data

- Anticancer Efficacy :

- A study highlighted the synthesis and evaluation of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives targeting EGFR and HER-2 in breast cancer cells. Compounds demonstrated excellent anti-proliferation abilities against MCF-7 and SK-BR-3 cell lines with IC50 values significantly lower than those of reference drugs like Imatinib .

- Molecular Docking Studies :

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various thiadiazole derivatives compared to this compound:

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form the 1,3,4-thiadiazole core. Subsequent functionalization at the 5-position is achieved via reactions with aldehydes, cyanoacetates, or heterocyclic precursors under reflux or microwave irradiation. For example, microwave-assisted solvent-free conditions with catalytic glacial acetic acid reduce reaction times from 15–18 hours (conventional) to 15–20 minutes, improving yields (e.g., 86–88%) .

Q. How is structural characterization performed for this compound class?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Amide C=O stretching (~1810 cm⁻¹), NH vibrations (~3350 cm⁻¹), and aromatic C-H bonds (~2970 cm⁻¹) confirm functional groups .

- NMR : ¹H NMR identifies proton environments (e.g., benzamide aromatic protons at δ 7.4–8.0 ppm, isobutyl CH₃ at δ 1.0–1.2 ppm). ¹³C NMR resolves carbonyl carbons (~165–170 ppm) and thiadiazole ring carbons .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 314 for C₁₆H₁₄N₂O₃S derivatives) and fragmentation patterns validate molecular formulas .

Q. What preliminary biological assays evaluate anticancer potential?

- Methodological Answer : Initial screening uses:

- MTT assays to measure cytotoxicity (IC₅₀ values) against cancer cell lines (e.g., MCF-7, HepG2).

- Cell cycle analysis via flow cytometry (propidium iodide staining) to identify G1/S or G2/M arrest.

- Apoptosis assays (Annexin V/PI staining) to quantify early/late apoptotic populations .

Advanced Research Questions

Q. How do substituents at the 5-position of the thiadiazole ring modulate biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance pro-apoptotic effects by increasing electrophilicity and target binding. Derivatives like N-(5-(3,4,5-trimethoxybenzylideneamino)-thiadiazol-2-yl)benzamide induce >80% apoptosis in leukemia cells .

- Hydrophobic substituents (e.g., isobutyl, pentyl) improve membrane permeability, as shown in logP calculations and cellular uptake assays .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer : Discrepancies arise due to cell-specific enzyme expression (e.g., lipoxygenase isoforms). To address this:

- Perform enzyme inhibition assays (e.g., 15-LOX inhibition IC₅₀) to correlate activity with cytotoxicity.

- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., LOX-1 vs. LOX-2 active sites).

- Validate with gene knockdown models (siRNA) to isolate target pathways .

Q. How can microwave synthesis be optimized for scalability and yield?

- Methodological Answer : Key parameters include:

- Power modulation : 300–500 W minimizes side reactions while ensuring uniform heating.

- Catalyst screening : Triethylamine or acetic acid improves cyclization efficiency.

- Solvent-free conditions : Eliminate solvent purification steps, reducing waste and improving atom economy (e.g., 88% yield for 12 derivatives) .

Q. What advanced spectral techniques troubleshoot reaction byproducts?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., regioisomeric thiadiazoles).

- LC-MS/MS : Identify trace impurities (e.g., uncyclized intermediates) via fragmentation fingerprints.

- X-ray crystallography (using SHELXL): Confirm regio- and stereochemistry of crystalline products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.